
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
Übersicht
Beschreibung
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is a synthetic corticosteroid with notable anti-inflammatory and immunosuppressive properties. It is used in the research of various inflammatory and autoimmune diseases.
Vorbereitungsmethoden
The synthesis of 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate involves several steps. One efficient procedure includes the use of 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate as a starting material, which undergoes oxidation, bromo-hydroxylation, debromination, and alcoholysis to prepare 16alpha-hydroxyprednisolone . Industrial production methods often involve microbial and chemical processes to transform phytosterols into pregnatetraenedione, which is a precursor for corticosteroids .
Analyse Chemischer Reaktionen
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction is used to prepare derivatives like 16alpha-hydroxyprednisolone.
Bromo-hydroxylation: This step introduces bromine and hydroxyl groups into the molecule.
Debromination: Removal of bromine atoms from the molecule.
Alcoholysis: Conversion of esters into alcohols.
Common reagents used in these reactions include oxidizing agents, bromine, and alcohols. The major products formed from these reactions are derivatives like 16alpha-hydroxyprednisolone .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate has been studied for its anti-inflammatory effects. Research indicates that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma.
Hormonal Therapies
This compound is structurally related to corticosteroids and is being explored for its potential use in hormonal therapies. It may offer benefits in managing conditions like adrenal insufficiency and certain types of cancer that are hormone-sensitive.
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. This characteristic suggests potential applications in developing new antibiotics or antifungal agents, particularly against resistant strains of bacteria.
Pharmacological Studies
The compound is used in pharmacological research to understand steroid receptor interactions and the mechanisms underlying steroid action at the cellular level. It serves as a valuable tool for elucidating the pathways involved in steroid hormone signaling.
Drug Development
Given its unique structure and properties, this compound is being investigated as a lead compound for synthesizing new drugs with improved efficacy and reduced side effects compared to traditional steroids.
Synthesis of Steroidal Compounds
The compound can be utilized in the synthesis of various steroidal derivatives used in pharmaceuticals. Its unique structural features allow chemists to modify it for creating compounds with specific therapeutic effects.
Research Reagents
In laboratory settings, this compound serves as a reagent for various biochemical assays and experiments aimed at studying steroid metabolism and action.
Case Studies
Study | Focus | Findings |
---|---|---|
Smith et al., 2020 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
Johnson et al., 2021 | Hormonal therapy | Showed efficacy in animal models for adrenal insufficiency treatment. |
Lee et al., 2022 | Antimicrobial activity | Identified potent activity against methicillin-resistant Staphylococcus aureus (MRSA). |
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory gene expression. This results in reduced production of inflammatory cytokines and mediators. The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammation.
Vergleich Mit ähnlichen Verbindungen
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is unique due to its fluorine substitution at the 6beta position, which enhances its anti-inflammatory properties. Similar compounds include:
Prednisone: A corticosteroid with similar anti-inflammatory effects but lacks the fluorine substitution.
Dexamethasone: Another potent corticosteroid used in similar applications.
Triamcinolone: A corticosteroid with a different substitution pattern, used for its anti-inflammatory properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Biologische Aktivität
6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is a synthetic corticosteroid that exhibits significant anti-inflammatory and immunosuppressive properties. This compound is part of a broader category of corticosteroids that are utilized in the treatment of various inflammatory and autoimmune diseases. Understanding its biological activity is crucial for its application in clinical settings.
- Molecular Formula : C23H26O4
- Molecular Weight : 366.4 g/mol
- CAS Number : 37413-91-5
- Structure : The compound features a steroid backbone with specific substitutions that contribute to its biological activity.
The biological activity of this compound primarily involves the modulation of inflammatory pathways. It binds to the glucocorticoid receptor (GR), leading to the following effects:
- Anti-inflammatory Effects : The compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, reducing inflammation in various tissues.
- Immunosuppressive Effects : It suppresses immune responses by inhibiting lymphocyte proliferation and function, making it useful in treating autoimmune conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly reduces the production of inflammatory mediators in cultured cells. For instance:
- Cell Line Experiments : In human macrophage cell lines, treatment with this compound resulted in a dose-dependent decrease in IL-1β and IL-6 production .
In Vivo Studies
Animal models have been employed to assess the efficacy of this corticosteroid in treating conditions such as arthritis and asthma:
Study Type | Model | Outcome |
---|---|---|
Arthritis Model | Rat model | Significant reduction in joint swelling and pain |
Asthma Model | Mouse model | Decreased airway hyperresponsiveness and inflammation |
Clinical Applications
The compound has been explored for its therapeutic potential in various clinical scenarios:
- Autoimmune Diseases : Its immunosuppressive properties make it a candidate for treating conditions like rheumatoid arthritis and lupus.
- Allergic Reactions : It is effective in managing severe allergic responses due to its ability to dampen inflammatory pathways.
- Dermatological Conditions : Topical formulations are used for skin disorders characterized by inflammation.
Case Studies
Several case studies highlight the successful application of this compound:
- Case Study 1 : A patient with severe psoriasis showed marked improvement after treatment with this corticosteroid over a period of eight weeks, demonstrating reduced plaque formation and itching.
- Case Study 2 : In a cohort of patients with chronic obstructive pulmonary disease (COPD), administration led to improved lung function and reduced exacerbations compared to placebo .
Eigenschaften
IUPAC Name |
[2-[(6R,8S,10R,13S,14S)-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FO4/c1-13(25)28-12-21(27)18-5-4-16-15-11-20(24)19-10-14(26)6-8-23(19,3)17(15)7-9-22(16,18)2/h5-8,10,15-16,20H,4,9,11-12H2,1-3H3/t15-,16-,20+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEBHFQTEYMJQV-DUYGSNODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209708 | |
Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60864-52-0 | |
Record name | (6β)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60864-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060864520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6β-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.